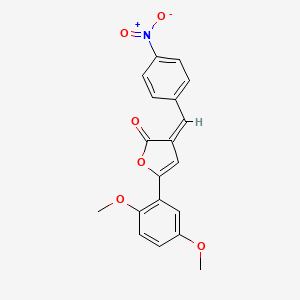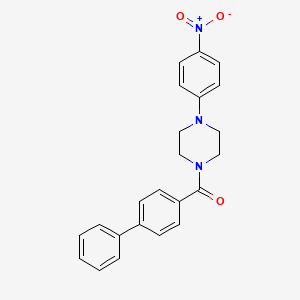![molecular formula C15H25NO B4978766 N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4978766.png)
N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine, also known as DMBA, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. DMBA is a selective agonist of the β3-adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis. In recent years, DMBA has been studied extensively for its potential use in the treatment of obesity, metabolic disorders, and other related conditions.
Mecanismo De Acción
N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine exerts its effects by selectively activating the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to an increase in energy expenditure and thermogenesis, which can promote weight loss and improve metabolic function. Additionally, N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, improved glucose tolerance and insulin sensitivity, and inhibition of cancer cell growth. N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has also been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which can improve metabolic function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine as a research tool is its selectivity for the β3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. Additionally, N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has been shown to be safe and well-tolerated in animal models at doses used in research studies. However, one limitation of N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine. One area of interest is the development of novel therapeutic agents based on N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine for the treatment of obesity and metabolic disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine on energy metabolism and glucose homeostasis. Finally, studies investigating the potential anti-cancer effects of N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine and its derivatives are also warranted.
Métodos De Síntesis
N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenol with 3-bromopropylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is then purified through column chromatography to obtain N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine in its pure form.
Aplicaciones Científicas De Investigación
N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has been extensively studied for its potential applications in various fields, including obesity, metabolic disorders, and cancer research. In obesity research, N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has been shown to increase energy expenditure and promote weight loss in animal models. In metabolic disorders, N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In cancer research, N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-[3-(2,5-dimethylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-5-9-16-10-6-11-17-15-12-13(2)7-8-14(15)3/h7-8,12,16H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCPZKZZINWZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R*,6S*)-4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4978683.png)

![methyl 4-[4-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B4978695.png)
![3-(4-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978701.png)
![2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4978703.png)


![6-(2-thienyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B4978715.png)
![2-allyl-6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4978725.png)
![4-bromo-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4978734.png)
![methyl 4-[5-(1-naphthylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4978738.png)

![4-{5-[(acetyloxy)methyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B4978776.png)
![N-allyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4978789.png)